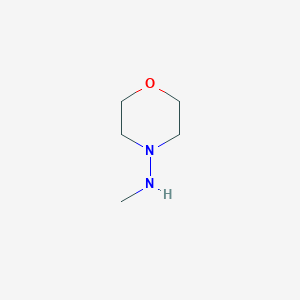

N-morpholinomethanamine

Beschreibung

N-Morpholinomethanamine refers to a class of secondary amines characterized by a morpholine ring (a six-membered heterocycle containing one oxygen and one nitrogen atom) attached to a methanamine backbone. The general structure is R-morpholinyl-CH2-NH-CH3, where substituents on the morpholine or methanamine groups define specific derivatives. For example, N-methyl-1-[3-(morpholin-4-ylmethyl)phenyl]methanamine (C₁₃H₂₀N₂O) features a morpholine ring linked via a benzyl group to a methylamine . These compounds are synthesized through alkylation or nucleophilic substitution reactions, often serving as intermediates in pharmaceuticals or agrochemicals due to morpholine’s polarity and stability .

Eigenschaften

Molekularformel |

C5H12N2O |

|---|---|

Molekulargewicht |

116.16 g/mol |

IUPAC-Name |

N-methylmorpholin-4-amine |

InChI |

InChI=1S/C5H12N2O/c1-6-7-2-4-8-5-3-7/h6H,2-5H2,1H3 |

InChI-Schlüssel |

BMYUOHROMQSSBD-UHFFFAOYSA-N |

Kanonische SMILES |

CNN1CCOCC1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: N-morpholinomethanamine can be synthesized using several methods. One common method involves the Michael addition reaction of morpholine with ethyl acrylate in the presence of FeCl3 in water, followed by hydrazinolysis and Curtius rearrangement . The optimal conditions for this synthesis include aqueous conditions and inexpensive starting materials, resulting in a high yield of 81.8% .

Industrial Production Methods: Industrial production of N-morpholinomethanamine typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient and cost-effective production .

Analyse Chemischer Reaktionen

Types of Reactions: N-morpholinomethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: N-morpholinomethanamine can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Alkyl halides, acyl chlorides, basic or acidic catalysts.

Major Products:

Oxidation: Oxidized derivatives such as N-morpholinomethanone.

Reduction: Reduced derivatives such as N-morpholinomethanol.

Substitution: Substituted derivatives depending on the substituent used.

Wissenschaftliche Forschungsanwendungen

N-morpholinomethanamine has a wide range of applications in scientific research, including:

Wirkmechanismus

The mechanism of action of N-morpholinomethanamine involves its interaction with molecular targets and pathways. The compound acts as a nucleophile due to the presence of the amino group, allowing it to participate in various chemical reactions. It can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable products .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

N-Morpholinomethanamine Derivatives

- Example: N-Methyl-1-(1-morpholin-4-ylcyclohexyl)methanamine (C₁₂H₂₃N₂O) Structure: Morpholine fused to a cyclohexyl-methanamine group.

- Water Solubility : A related morpholine-containing compound, N-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-N-methyl-2-morpholin-4-ylethanamine , exhibits solubility of 48.5 µg/mL at pH 7.4 , suggesting moderate hydrophilicity for similar derivatives .

Nitrosoaniline-Morpholine Hybrids

- Example: N-(4-Chlorophenyl)-5-(morpholin-4-yl)-2-nitrosoaniline (C₁₆H₁₅ClN₄O₂) Structure: Morpholine and nitroso (-NO) groups attached to an aniline ring. Applications: Used in polymer synthesis (e.g., polyimides) and as intermediates for dyes .

N-Methylphenethylamine

- Structure : Phenethyl backbone with a methylamine group (C₉H₁₃N).

N-Nitrosodiphenylamine

- Structure: Diphenylamine with a nitroso group (C₁₂H₁₀N₂O). Toxicity: A known carcinogen due to nitroso functionality; used as a rubber retarder . Contrast: Unlike morpholinomethanamines, this compound’s nitroso group poses significant health risks .

Physicochemical Properties

*Derived from a structurally related compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.